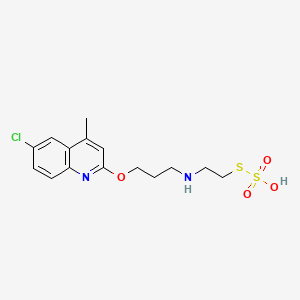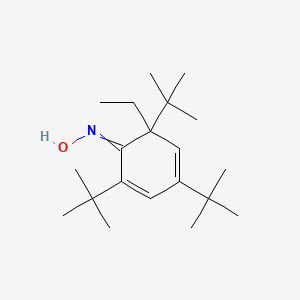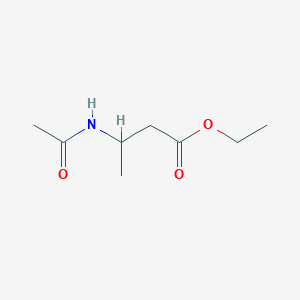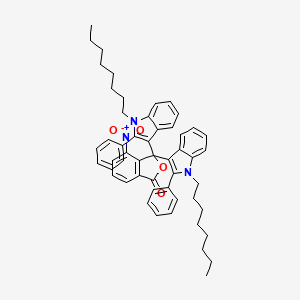
N-(4-propoxybenzoyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-propoxybenzoyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a propoxy group attached to the benzoyl moiety, which is further linked to the glycine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propoxybenzoyl)glycine typically involves the reaction of 4-propoxybenzoic acid with glycine. The process can be carried out through the following steps:
Esterification: 4-propoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-propoxybenzoate.
Amidation: The ester is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.
化学反应分析
Types of Reactions
N-(4-propoxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 4-carboxybenzoic acid derivative.
Reduction: Benzyl glycine derivative.
Substitution: Various alkoxy-substituted benzoyl glycine derivatives.
科学研究应用
N-(4-propoxybenzoyl)glycine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticonvulsant activity due to its structural similarity to other glycine derivatives with known neurological effects.
Biology: It may be used in studies related to neurotransmitter functions and receptor interactions.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-propoxybenzoyl)glycine involves its interaction with glycine receptors in the central nervous system. Glycine acts as an inhibitory neurotransmitter, and its derivatives can modulate neurotransmission by binding to glycine receptors. This interaction can lead to the stabilization of neuronal membranes and the modulation of synaptic transmission .
相似化合物的比较
Similar Compounds
Hippuric Acid: A glycine derivative with a benzoyl group, used as a biomarker for toluene exposure.
N-(benzoyl)glycinanilide: Another glycine derivative with potential anticonvulsant activity.
Uniqueness
N-(4-propoxybenzoyl)glycine is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its biological activity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets.
属性
CAS 编号 |
51220-53-2 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-[(4-propoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-7-17-10-5-3-9(4-6-10)12(16)13-8-11(14)15/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI 键 |
OOOAIJCHAPYKDA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)




![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)




![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)

